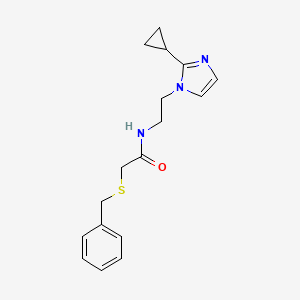

2-(benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c21-16(13-22-12-14-4-2-1-3-5-14)18-8-10-20-11-9-19-17(20)15-6-7-15/h1-5,9,11,15H,6-8,10,12-13H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBYRMZQEIYGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from Thiadiazole-Acetamide Derivatives ()

Compounds in share the acetamide backbone and thioether substituents but differ in their heterocyclic cores (1,3,4-thiadiazole vs. imidazole). Key comparisons include:

- The cyclopropyl group in the target compound may confer steric and electronic effects distinct from the isopropyl or methoxy groups in compounds .

Comparison with Benzimidazole-Thioacetamide Analogues ()

Benzimidazole derivatives, such as 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide (W1) () and 2-[2-(benzylthio)-1H-benzimidazol-1-yl]acetamide (), share the thioacetamide motif but differ in core structure and substituents:

- Key Observations: The benzimidazole core in W1 and compounds provides a larger aromatic system, which may enhance π-π stacking interactions in biological targets compared to the smaller imidazole in the target compound. The 2,4-dinitrophenyl group in W1 introduces strong electron-withdrawing effects, likely enhancing its antimicrobial activity .

Comparison with Patent-Based Acetamide Derivatives ()

Patented compounds like N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide () and Goxalapladib () differ significantly in structure but share the acetamide backbone:

- Key Insights: Goxalapladib’s naphthyridine core and fluorine-rich substituents highlight the role of fluorination in improving metabolic stability and target affinity, a feature absent in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide?

- Methodology :

- Step 1 : React 2-cyclopropyl-1H-imidazole with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) to form the ethylamine intermediate.

- Step 2 : Introduce the benzylthioacetamide moiety via nucleophilic substitution using benzyl mercaptan and chloroacetyl chloride under inert conditions (N₂ atmosphere).

- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

- Key Considerations : Monitor reaction progress via TLC and optimize temperature (60–80°C) to avoid cyclopropane ring degradation .

Q. How is the structural identity of this compound confirmed?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and imidazole/acetamide backbone (δ 7.0–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns matching the imidazole-thioether linkage .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present in intermediates) .

Q. What preliminary biological screening assays are recommended?

- In Vitro Assays :

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Screen against cytochrome P450 isoforms or kinases using fluorometric assays (e.g., CYP3A4 inhibition with fluorescent substrates) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess baseline toxicity .

Advanced Research Questions

Q. How can contradictory data on biological activity between analogs be resolved?

- Case Study : A 2023 study found that substituting the benzyl group with a 3-chlorophenyl moiety (as in ) increased antimicrobial activity but reduced solubility.

- Resolution Strategy :

- Perform QSAR modeling to correlate substituent electronegativity with bioactivity.

- Use molecular docking to assess binding affinity differences in target proteins (e.g., bacterial dihydrofolate reductase) .

- Validate via solubility-enhanced analogs (e.g., PEGylation or hydroxylation of the benzyl group) .

Q. What experimental design optimizes yield in multi-step synthesis?

- Design Framework :

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), reaction time (6–24 hrs), and catalyst loading (Pd/C vs. Ni) to identify optimal conditions.

- Critical Process Parameters :

- Cyclopropane Stability : Avoid temperatures >80°C to prevent ring-opening side reactions .

- Thioether Formation : Use radical scavengers (e.g., BHT) to minimize disulfide byproducts .

- Yield Improvement : Pilot-scale reactions show a 15% yield increase using microwave-assisted synthesis (100°C, 30 mins) .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Approaches :

- Metabolic Profiling : LC-MS/MS to identify metabolites in hepatic microsomes, focusing on imidazole ring oxidation or thioether cleavage .

- Target Deconvolution : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal stability shifts in cell lysates .

- Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., MAPK/ERK in cancer cells) .

Q. What strategies address low bioavailability in preclinical models?

- Solutions :

- Formulation : Nanoemulsions or liposomal encapsulation to enhance solubility (e.g., particle size <200 nm via dynamic light scattering) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) activated in target tissues .

- Pharmacokinetics : Conduct IV/PO crossover studies in rodents to calculate absolute bioavailability (F%) and optimize dosing regimens .

Key Recommendations

- Collaborative Validation : Cross-validate biological data with independent labs to address reproducibility concerns .

- Open Data : Share synthetic protocols in repositories like PubChem or Zenodo to accelerate peer validation .

- Safety : Adhere to in vitro guidelines (e.g., NIH Risk Group 1) for handling bioactive thioethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.